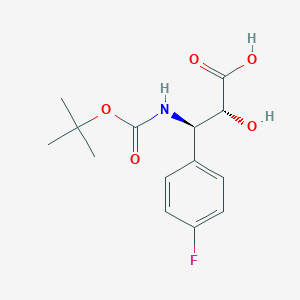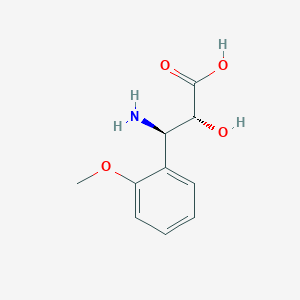
3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol
Vue d'ensemble
Description
3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of two methyl groups at the 3-position and a hydroxyl group at the 4-position of the dihydrobenzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another strategy includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as the use of palladium or copper catalysts, can also facilitate the cyclization of aryl acetylenes to form the dihydrobenzofuran ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group at the 4-position makes it susceptible to oxidation, leading to the formation of quinones or other oxidized derivatives . Reduction reactions can target the furan ring, resulting in the formation of dihydrobenzofuran derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions . Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions . Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Oxidation reactions typically yield quinones or other oxidized derivatives, while reduction reactions produce dihydrobenzofuran derivatives . Substitution reactions can lead to the formation of halogenated or alkylated benzofuran compounds .
Applications De Recherche Scientifique
3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol has a wide range of scientific research applications due to its unique chemical structure and biological activities. In medicinal chemistry, benzofuran derivatives are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents . The compound’s ability to interact with various biological targets makes it a valuable scaffold for drug discovery and development .
In the field of materials science, this compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence . Additionally, its derivatives may find applications in the development of organic semiconductors and optoelectronic devices .
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol involves its interaction with specific molecular targets and pathways within biological systems. The hydroxyl group at the 4-position allows the compound to form hydrogen bonds with target proteins or enzymes, potentially inhibiting their activity . The presence of the dihydrobenzofuran ring can also facilitate interactions with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol include other benzofuran derivatives such as 2,3-dihydrobenzofuran, 3,3-dimethyl-2,3-dihydrobenzofuran, and 4-hydroxybenzofuran . These compounds share the benzofuran core structure but differ in the nature and position of substituents on the ring.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at the 3-position and a hydroxyl group at the 4-position enhances its stability and reactivity compared to other benzofuran derivatives . This unique combination of substituents also contributes to its potential as a versatile scaffold for drug discovery and materials science applications .
Propriétés
IUPAC Name |
3,3-dimethyl-2H-1-benzofuran-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWTWTAMCFPVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC(=C21)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725435 | |
| Record name | 3,3-Dimethyl-2,3-dihydro-1-benzofuran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232362-02-5 | |
| Record name | 3,3-Dimethyl-2,3-dihydro-1-benzofuran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














